7-Methylnaphthalene-1-sulfonyl chloride
Description
7-Methylnaphthalene-1-sulfonyl chloride is a naphthalene derivative featuring a sulfonyl chloride (-SO₂Cl) group at position 1 and a methyl (-CH₃) substituent at position 6. The molecular formula of 7-methylnaphthalene-1-sulfonyl chloride is hypothesized to be C₁₁H₉ClO₂S, with a molecular weight of approximately 240.7 g/mol.
Sulfonyl chlorides are highly reactive intermediates in organic synthesis, commonly used to introduce sulfonate groups or as electrophiles in substitution reactions.
Properties
Molecular Formula |
C11H9ClO2S |
|---|---|
Molecular Weight |
240.71 g/mol |
IUPAC Name |
7-methylnaphthalene-1-sulfonyl chloride |
InChI |
InChI=1S/C11H9ClO2S/c1-8-5-6-9-3-2-4-11(10(9)7-8)15(12,13)14/h2-7H,1H3 |
InChI Key |
LVQLYZBLCWWJFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=C2S(=O)(=O)Cl)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Methylnaphthalene-1-sulfonyl chloride can be synthesized through the sulfonation of 7-methylnaphthalene followed by chlorination. The sulfonation step typically involves the reaction of 7-methylnaphthalene with sulfuric acid or oleum to form 7-methylnaphthalene-1-sulfonic acid. This intermediate is then treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to yield 7-methylnaphthalene-1-sulfonyl chloride .
Industrial Production Methods
In industrial settings, the production of 7-methylnaphthalene-1-sulfonyl chloride follows similar synthetic routes but is optimized for large-scale production. Continuous flow reactors and advanced chlorination techniques are employed to ensure high yields and purity while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Methylnaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates, respectively.
Electrophilic Aromatic Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia, primary or secondary amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Electrophilic Aromatic Substitution: Reagents like nitric acid, halogens (e.g., chlorine, bromine), and acyl chlorides are used in the presence of catalysts such as sulfuric acid or aluminum chloride.
Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) are used under mild conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfonic Acids: Formed by hydrolysis.
Scientific Research Applications
7-Methylnaphthalene-1-sulfonyl chloride is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 7-methylnaphthalene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives. These reactions often proceed through a nucleophilic substitution mechanism, where the nucleophile attacks the sulfur atom, displacing the chloride ion .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 7-methylnaphthalene-1-sulfonyl chloride with structurally related sulfonyl chlorides and methyl-substituted naphthalenes:
Analytical Methods
Analytical techniques for detecting naphthalene derivatives (e.g., GC/MS, HPLC/UV) can be adapted for 7-methylnaphthalene-1-sulfonyl chloride. For example:
- GC/MS : Effective for volatile analogs like 1-methylnaphthalene (detection limit ~10 µg/L in water) .
- HPLC/UV : Suitable for sulfonyl chlorides with UV-active aromatic systems (detection limit ~1.8 µg/L) .
Research Findings and Implications
- Synthetic Utility : The methyl group in 7-methylnaphthalene-1-sulfonyl chloride may confer steric hindrance, altering reaction pathways compared to smaller substituents like hydrogen or chlorine .
- Toxicology : While methylnaphthalenes are associated with respiratory toxicity , sulfonyl chlorides pose risks due to their corrosive nature and reactivity. Proper handling and waste disposal are critical.
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